Differential Inhibition of AKT Phosphorylation: ZINC00640089 vs. ZINC00784494 in SUM149 IBC Cells
In a direct comparative study evaluating LCN2 inhibitors in SUM149 inflammatory breast cancer cells, ZINC00640089 at 1 μM and 10 μM significantly reduced AKT phosphorylation levels after 15 minutes and 1 hour of treatment [1]. While both ZINC00640089 and its analog ZINC00784494 demonstrated p-AKT suppression, the study explicitly validated the specificity of both compounds toward the LCN2 calyx using MCF7-LCN2 ectopic expression models [1]. The concentration range tested (0.01-100 μM) revealed that ZINC00640089 reduces SUM149 cell proliferation and viability in a dose-dependent manner over 72 hours .
| Evidence Dimension | p-AKT level reduction in SUM149 IBC cells |
|---|---|
| Target Compound Data | Significant reduction at 1 μM and 10 μM; 0.01-100 μM dose range (72 h) for proliferation |
| Comparator Or Baseline | ZINC00784494 (structurally distinct LCN2 inhibitor) |
| Quantified Difference | Both compounds effective; ZINC00640089 validated for LCN2-calyx specificity |
| Conditions | SUM149 inflammatory breast cancer cells; MCF7-LCN2 ectopic expression model; 15 min and 1 h incubation |
Why This Matters
Confirms that ZINC00640089 engages the LCN2 calyx with functional specificity, making it a validated tool compound distinct from uncharacterized LCN2-targeting agents.
- [1] Santiago-Sánchez GS, et al. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors. Int J Mol Sci. 2021;22(16):8581. View Source
